Decahydro-1,6-naphthyridin-2-one hydrochloride

Description

Discovery and Development of Decahydro-1,6-Naphthyridin-2-One Hydrochloride

This compound (CAS: 848410-29-7) emerged as a structurally unique bicyclic heterocycle in the late 20th century, with its synthesis first reported in the context of cardiovascular and anticancer drug discovery. Early work focused on optimizing saturated naphthyridine derivatives to enhance metabolic stability and binding affinity for biological targets. The compound’s development was driven by the broader interest in naphthyridines as privileged scaffolds in medicinal chemistry, particularly due to their ability to mimic purine bases. Key synthetic breakthroughs included the use of cyclization reactions starting from pyridine derivatives, such as the Gould-Jacobs reaction, which enabled efficient construction of the bicyclic core.

Position within Naphthyridine Chemical Classification

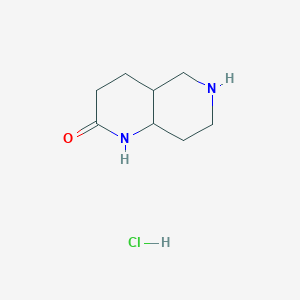

Naphthyridines comprise six isomeric bicyclic systems containing two fused pyridine rings. This compound belongs to the 1,6-naphthyridine subclass, distinguished by nitrogen atoms at positions 1 and 6 (Figure 1). Unlike aromatic naphthyridines, this compound features a fully saturated decahydro backbone, imparting distinct stereochemical and electronic properties:

This saturated derivative’s conformational rigidity enhances its ability to interact with hydrophobic binding pockets in proteins, making it valuable for targeting enzymes like heat shock proteins.

Significance in Heterocyclic Chemistry Research

The compound has become a cornerstone in heterocyclic chemistry due to:

- Synthetic Versatility : Its synthesis leverages modular approaches, such as cyclization of 4-aminonicotinaldehyde derivatives with malonamide intermediates.

- Stereochemical Complexity : The decahydro structure introduces four stereocenters, enabling studies on stereoselective synthesis and chirality-activity relationships.

- Drug Discovery Utility : It serves as a precursor for angiotensin-converting enzyme (ACE) inhibitors and kinase-targeted anticancer agents.

Recent advances include the use of continuous flow reactors for large-scale production, improving yield (>80%) and purity (>95%) compared to batch methods.

Evolution of Scientific Understanding

Initial research (1980s–2000s) focused on synthetic methodology, particularly sodium-ethanol reductions of aromatic naphthyridines to saturated analogs. The 2010s saw a shift toward biomedical applications, with studies revealing its role as:

- A heat shock protein 90 (Hsp90) inhibitor in breast cancer models (IC~50~ = 0.8 μM).

- A ligand for indoleamine 2,3-dioxygenase 1 (IDO1), showing promise in immunooncology.

- A building block for matrine analogs with antiproliferative activity against A549 lung cancer cells.

Modern computational studies have elucidated its binding modes using molecular docking, revealing interactions with SER91 and GLN320 residues in annexin A2.

Properties

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-1H-1,6-naphthyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c11-8-2-1-6-5-9-4-3-7(6)10-8;/h6-7,9H,1-5H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOAUSCBWSADMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2C1CNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydro-1,6-naphthyridin-2-one hydrochloride typically involves the formation of the naphthyridine ring system through cyclization reactions. One common method includes the reaction of appropriate pyridine derivatives under specific conditions to form the desired bicyclic structure. For instance, the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with suitable reagents can yield the naphthyridine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atoms in the bicyclic structure participate in nucleophilic substitution reactions. For example:

| Reaction Type | Conditions | Product(s) | Reference |

|---|---|---|---|

| Alkylation | DIAD, THF, CuI catalyst | 1-Phenylethynyl derivatives (e.g., 5a ) | |

| Cyanide substitution | TMSCN/KCN, 130°C (microwave) | 2-Cyano or 2,6-dicyano derivatives |

-

Key Example : Treatment with tetramethylsilylcyanide (TMSCN) under microwave conditions yields 2-cyano-substituted derivatives (121a ) in high yields .

Hydrolysis of the Lactam Moiety

The 2-one group undergoes hydrolysis under basic conditions, forming open-chain intermediates:

-

Experimental Insight : Alkaline hydrolysis typically requires refluxing with aqueous NaOH, leading to ring-opening .

Cyclization and Rearrangement

The compound serves as a precursor in cyclization reactions to form fused heterocycles:

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Decahydro-1,6-naphthyridin-2-one | Montmorillonite K10, hexafluoroacetylacetone | Polycyclic derivatives (e.g., 6 ) |

Oxidation Reactions

The secondary amine undergoes oxidation to form N-oxide derivatives, though direct evidence for this compound is limited. Analogous 1,5-naphthyridines show:

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets via:

-

Hydrogen bonding through the lactam oxygen.

-

Electrostatic interactions via the protonated amine (hydrochloride form) .

Thermal Stability and Decomposition

Under elevated temperatures (>180°C), decomposition pathways include:

Scientific Research Applications

Biomedical Applications

Decahydro-1,6-naphthyridin-2-one hydrochloride exhibits significant biological activities, primarily in the following areas:

-

Anticancer Activity :

- Compounds within the naphthyridine class have been explored as potential anticancer agents. Studies indicate that derivatives of 1,6-naphthyridin-2(1H)-ones can inhibit heat shock protein 90 (Hsp90), which is overexpressed in many cancers. This inhibition leads to anti-proliferative effects on cancer cell lines .

- A novel set of analogs derived from this scaffold has shown promising results against breast cancer cell lines, highlighting the therapeutic potential of this compound in oncology .

- Cardiovascular Applications :

- Antiviral Properties :

- Neuroprotective Effects :

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving starting materials like malonamide or other pyridine derivatives. The versatility in synthetic routes allows for modifications that enhance biological activity or target specific pathways .

Mechanism of Action

The mechanism of action of decahydro-1,6-naphthyridin-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Decahydro-1,6-naphthyridin-2-one hydrochloride can be compared with other similar compounds in the naphthyridine family, such as:

1,6-Naphthyridin-2(1H)-one: This compound shares a similar core structure but may have different substituents and biological activities.

1,5-Naphthyridine: Another member of the naphthyridine family with a different ring fusion pattern and distinct chemical properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for research and development in various fields.

Biological Activity

Decahydro-1,6-naphthyridin-2-one hydrochloride is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

Decahydro-1,6-naphthyridin-2-one is characterized by its bicyclic structure, which includes a saturated naphthyridine ring system. The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes starting from simpler pyridine derivatives. The synthesis methods can vary significantly depending on the desired substituents and the specific biological activity targeted.

Biological Activities

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:

- Antimicrobial Activity : Compounds related to naphthyridines have shown significant antimicrobial properties. For instance, derivatives have been reported to inhibit the growth of various bacteria and fungi, suggesting that decahydro-1,6-naphthyridin-2-one may possess similar activity .

- Anticancer Properties : Research indicates that naphthyridine derivatives can act as anticancer agents. They are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways . Specific studies have demonstrated that certain naphthyridines exhibit cytotoxic effects against different cancer cell lines, including breast and lung cancer .

- Neurological Effects : Some studies suggest that naphthyridine compounds may influence the central nervous system. They have been associated with neuroprotective effects and potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of naphthyridine derivatives, providing insights into their mechanisms of action:

- Antitumor Activity : In a study examining 1,6-naphthyridin-2(1H)-ones, it was found that these compounds could effectively inhibit tumor cell proliferation in vitro. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

- Inflammatory Response Modulation : A derivative of naphthyridine was shown to reduce pro-inflammatory cytokine production in animal models of colitis. This suggests a potential role in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Decahydro-1,6-naphthyridin-2-one hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : A multi-step synthesis approach is typically employed, involving cyclization, oxidation, and aminolysis. For example, cyclization of mercaptoacetic acid derivatives with acrylonitrile intermediates can form the naphthyridine core. Reaction efficiency is enhanced by optimizing solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and catalytic agents (e.g., Pd/C for hydrogenation). "One-pot" processes may reduce purification steps, as demonstrated in analogous syntheses .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and hydrogen bonding patterns.

- HPLC-MS for purity assessment, with C18 columns and acetonitrile/water gradients.

- X-ray crystallography (if single crystals are obtainable) to resolve spatial arrangements, as seen in structurally related macrocycles .

- Thermogravimetric analysis (TGA) to evaluate thermal stability and hydrate formation.

Q. What are the critical parameters for ensuring the stability of this compound during storage?

- Methodological Answer : Store in airtight, moisture-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Maintain temperatures below –20°C for long-term stability. Monitor pH in solution (neutral to slightly acidic) to avoid degradation, as recommended for similar hydrochlorides .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational stereochemical predictions and experimental data for this compound?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to model stereoisomers and compare with experimental rotational spectroscopy or X-ray diffraction data .

- Use dynamic NMR to study conformational exchange in solution, identifying kinetic vs. thermodynamic products.

- Cross-validate with circular dichroism (CD) if enantiomers are separable .

Q. What strategies are effective for elucidating the mechanism of action of this compound in biological systems?

- Methodological Answer :

- Conduct radioligand binding assays to identify target receptors (e.g., GPCRs or ion channels).

- Use molecular docking simulations (AutoDock Vina, Schrödinger) to predict binding affinities and interaction sites.

- Validate with knockout cell lines or CRISPR-Cas9 gene editing to assess functional dependencies .

Q. How can researchers address challenges in the enantiomeric resolution of this compound?

- Methodological Answer :

- Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.

- Utilize enzymatic resolution with lipases or esterases to selectively modify enantiomers.

- Apply vibrational circular dichroism (VCD) to monitor enantiomeric excess during synthesis .

Q. What experimental designs are optimal for analyzing degradation products or impurities in this compound?

- Methodological Answer :

- Use LC-QTOF-MS with electrospray ionization (ESI) to detect trace impurities (<0.1%).

- Perform accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways.

- Cross-reference with EP/USP monographs for pharmacopeial compliance, as outlined in impurity profiling guidelines .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

- Methodological Answer :

- Standardize measurement protocols: Use differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility.

- Compare batch-specific data (e.g., polymorphic forms, hydrate vs. anhydrous) and validate against peer-reviewed literature .

Q. What methods are recommended for validating the biological activity of this compound in conflicting studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.